molecular formula C8H7Br2NO2 B2857070 3-(2,6-Dibromopyridin-4-yl)propanoic acid CAS No. 2470438-12-9

3-(2,6-Dibromopyridin-4-yl)propanoic acid

Cat. No.: B2857070
CAS No.: 2470438-12-9
M. Wt: 308.957
InChI Key: XKYDSBGKEBJBPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 4-pyridylpropanoic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents such as acetic acid or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 3-(2,6-Dibromopyridin-4-yl)propanoic acid may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dibromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Dibromopyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dibromopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the propanoic acid group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(2,6-dibromopyridin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-6-3-5(1-2-8(12)13)4-7(10)11-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYDSBGKEBJBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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